Telotristat etiprate is an orally bioavailable prodrug []. It is metabolized in vivo to its active moiety, telotristat (LP-778902) []. Telotristat etiprate is classified as a tryptophan hydroxylase (TPH) inhibitor []. In scientific research, telotristat etiprate is primarily utilized to investigate the role of peripheral serotonin synthesis in various physiological and pathological processes [, , ].
Telotristat etiprate is classified as an oral serotonin synthesis inhibitor and is often referred to in clinical settings as a treatment option for patients experiencing severe diarrhea associated with carcinoid syndrome. It was developed by Lexicon Pharmaceuticals and has undergone extensive clinical trials to evaluate its efficacy and safety in managing symptoms related to this condition .
The synthesis of telotristat etiprate involves several key steps, focusing on the construction of its core structure while ensuring that it remains a potent inhibitor of tryptophan hydroxylase. The compound's synthesis can be outlined as follows:
The detailed parameters of these reactions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and ensuring the desired pharmacological properties .
Telotristat etiprate has a distinct molecular structure that contributes to its function as a serotonin synthesis inhibitor. The molecular formula is CHNO, with a molar mass of approximately 318.37 g/mol. Its structure features:
The compound's structural integrity is vital for its pharmacological action and therapeutic efficacy against carcinoid syndrome .
Telotristat etiprate primarily engages in biochemical reactions involving the inhibition of tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan into 5-hydroxytryptophan, which is subsequently converted into serotonin. By inhibiting this enzyme, telotristat etiprate effectively reduces serotonin production, leading to decreased levels of its metabolite, 5-hydroxyindoleacetic acid in urine.
The mechanism of action for telotristat etiprate centers on its role as an inhibitor of tryptophan hydroxylase:
Telotristat etiprate exhibits several important physical and chemical properties:
These properties are critical when considering dosage forms and routes of administration for effective therapeutic use .
Telotristat etiprate has significant clinical applications:
The efficacy observed in clinical trials underscores its potential as a valuable therapeutic agent for patients suffering from this challenging condition .
Telotristat etiprate is an orally administered small-molecule prodrug rapidly hydrolyzed to its active metabolite, telotristat ethyl, and further to telotristat. This compound exerts its therapeutic effect by selectively inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to serotonin [2] [4].
In carcinoid syndrome, neuroendocrine tumors (NETs) overproduce serotonin, leading to debilitating symptoms like diarrhea and flushing. By inhibiting TPH, telotristat reduces serotonin synthesis in enterochromaffin cells of the gastrointestinal tract, directly addressing the biochemical driver of carcinoid syndrome [2] [5]. Preclinical studies in murine models demonstrated telotristat’s ability to decrease intestinal and plasma serotonin by >50% without altering serotonin levels in the central nervous system (CNS) or affecting gastrointestinal motility [4] [5]. Clinically, this translates to significant reductions in urinary 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, by 74%–87% in phase III trials, correlating with symptom improvement [1] [5] [6].
Table 1: Impact of Telotristat on Serotonin Biomarkers in Clinical Trials
Study (Phase) | Patient Population | Urinary 5-HIAA Reduction | Key Findings |
---|---|---|---|
TELESTAR (III) | Refractory carcinoid syndrome | 78% (250 mg); 87% (500 mg) | ≥30% reduction in 5-HIAA vs. 10% with placebo |
TELECAST (III) | Well-differentiated NETs | Significant decrease from baseline | Correlation with symptom control |
Phase II (Open-label) | SSA-naïve/refractory | 74% mean reduction | 43% of patients achieved >50% reduction in bowel movements |
Telotristat’s design leverages isoform selectivity to minimize CNS side effects. TPH exists in two isoforms:
Telotristat selectively inhibits TPH1 due to its polar molecular structure, which restricts blood-brain barrier penetration [4] [6]. This selectivity ensures serotonin reduction in the gut without depleting CNS serotonin pools, thereby avoiding neuropsychiatric adverse effects (e.g., depression or anxiety) associated with central serotonin disruption [5] [6]. Pharmacokinetic studies confirm telotristat’s peripheral confinement, with >99% plasma protein binding and fecal excretion (92.8%) [6].
Table 2: Selectivity Profile of Telotristat
Property | Telotristat | Clinical Relevance |
---|---|---|
Primary Target | TPH1 isoform | Peripheral serotonin inhibition |
Blood-Brain Barrier Penetration | Negligible | No CNS serotonin disruption |
Metabolism | Hydrolysis via carboxylesterases | Rapid conversion to active metabolite |
Elimination Half-life | 5 hours (telotristat) | Suitable for TID dosing |
Telotristat is approved as an adjunctive therapy to somatostatin analogs (SSAs; e.g., octreotide, lanreotide) for inadequately controlled carcinoid syndrome. SSAs target somatostatin receptors on NET cells, inhibiting hormone secretion (including serotonin) and tumor growth [3] [4]. However, tachyphylaxis and receptor downregulation limit their long-term efficacy, particularly for diarrhea control [5].
Telotristat complements SSAs by addressing the residual serotonin synthesis in NETs. While SSAs block hormone release, telotristat suppresses intracellular serotonin production, creating a dual mechanism of action [3] [5]. In the phase III TELESTAR trial, patients receiving telotristat (250 mg TID) plus SSAs achieved a 44% response rate in reducing bowel movements versus 20% with SSAs alone [1] [5]. Biochemically, telotristat enhances the reduction of urinary 5-HIAA levels beyond what SSAs achieve monotherapy, confirming synergistic pharmacodynamics [4] [6].
Table 3: Synergistic Effects of Telotristat with Somatostatin Analogs
Clinical Parameter | SSA Monotherapy | SSA + Telotristat | P-value vs. Placebo |
---|---|---|---|
Mean Bowel Movements/Day Reduction | Minimal change | 30–44% reduction | <0.001 |
Urinary 5-HIAA Response Rate | ≤10% | 78–87% | <0.001 |
Symptomatic Relief | Partial | Significant improvement | Not applicable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7